molecular formula C11H20ClNO3 B2418534 Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride CAS No. 2287268-49-7

Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride

Cat. No.: B2418534
CAS No.: 2287268-49-7
M. Wt: 249.74
InChI Key: LNZRHYFSGQNRDI-UHFFFAOYSA-N
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Description

Methyl 9-oxa-2-azaspiro[55]undecane-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H19NO3·HCl It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule through a series of steps that may include nucleophilic substitution, cyclization, and esterification reactions. The reaction conditions often require specific solvents, temperatures, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxa-9-azaspiro[5.5]undecane hydrochloride
  • 1-Oxa-9-azaspiro[5.5]undecane derivatives

Uniqueness

Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c1-14-10(13)9-2-3-11(8-12-9)4-6-15-7-5-11;/h9,12H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZRHYFSGQNRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CCOCC2)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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